

# The Pharmacological Profile of Quabodepistat (OPC-167832): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Quabodepistat |           |
| Cat. No.:            | B609758       | Get Quote |

## Introduction

Quabodepistat, also known as OPC-167832, is a novel, orally active carbostyril derivative under development by Otsuka Pharmaceutical for the treatment of pulmonary tuberculosis.[1] [2] It is a promising new chemical entity with a distinct mechanism of action from currently available anti-tuberculosis therapies.[3] Quabodepistat is being investigated for its potential to treat both drug-susceptible and drug-resistant tuberculosis, with the aim of shortening treatment duration and improving outcomes.[3][4] Interim data from a Phase 2b/c trial suggests that a four-month regimen of Quabodepistat in combination with delamanid and bedaquiline may be as safe and effective as the standard six-month treatment for drug-susceptible tuberculosis.[5] A Phase 3 trial is planned to further evaluate Quabodepistat-containing regimens for drug-resistant pulmonary tuberculosis.[6][7]

### **Mechanism of Action**

**Quabodepistat** exerts its anti-mycobacterial activity by inhibiting decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[3][4][8] DprE1 is an essential enzyme in the synthesis of the mycobacterial cell wall.[3][4] Specifically, DprE1 is involved in the formation of a key precursor for the synthesis of arabinans, which are critical components of the mycobacterial cell wall.[4] By inhibiting DprE1, **Quabodepistat** disrupts the synthesis of the cell wall, leading to bactericidal activity against Mycobacterium tuberculosis.[4]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Quabodepistat by Otsuka Pharmaceutical for Pulmonary Tuberculosis: Likelihood of Approval [pharmaceutical-technology.com]



- 3. Quabodepistat in combination with delamanid and bedaquiline in participants with drugsusceptible pulmonary tuberculosis: protocol for a multicenter, phase 2b/c, open-label, randomized, dose-finding trial to evaluate safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quabodepistat (OPC-167832) | Working Group for New TB Drugs [newtbdrugs.org]
- 5. Otsuka Announces Interim Data from Phase 2b/c Trial Indicating New Investigational Compound May Shorten Tuberculosis Treatment | Otsuka US [otsuka-us.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A Study of Quabodepistat-containing Regimen for the Treatment of Drug-resistant Pulmonary Tuberculosis, Trial ID 323-201-00013 [trials.otsuka-us.com]
- 8. Quabodepistat Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [The Pharmacological Profile of Quabodepistat (OPC-167832): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609758#pharmacological-profile-of-quabodepistat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com